molecular formula C10H19NO3S2 B2515815 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034399-60-3

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2515815
CAS No.: 2034399-60-3
M. Wt: 265.39
InChI Key: FRANHMUHZSNGJF-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a cyclopropane ring, a sulfonamide group, and a tetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the tetrahydrothiopyran ring: This can be achieved through the reaction of a suitable thiol with a dihydropyran derivative under acidic conditions.

    Introduction of the methoxy group: The tetrahydrothiopyran intermediate is then reacted with a methoxyating agent, such as dimethyl sulfate, to introduce the methoxy group.

    Cyclopropane ring formation: The methoxytetrahydrothiopyran derivative is then subjected to cyclopropanation using a suitable reagent like diazomethane.

    Sulfonamide formation: Finally, the cyclopropane derivative is reacted with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, alcohols, and appropriate solvents under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-thiophenecarboxamide
  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S2/c1-14-10(4-6-15-7-5-10)8-11-16(12,13)9-2-3-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRANHMUHZSNGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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